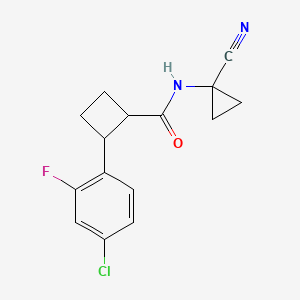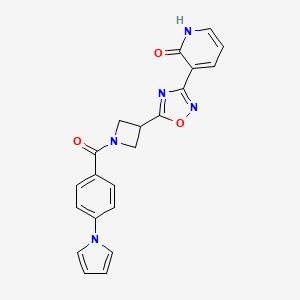![molecular formula C18H19N3O2S B3010619 N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide CAS No. 343373-18-2](/img/structure/B3010619.png)
N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a phenyl ring, and a pyridinyl ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenyl and pyridinyl rings are six-membered rings with alternating single and double bonds, with the pyridinyl ring also containing a nitrogen atom.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This leads to increased three-dimensional coverage and contributes significantly to the stereochemistry of the molecule, which is crucial for the binding affinity and selectivity towards biological targets .
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” is particularly beneficial in pharmacophore exploration. It enables medicinal chemists to design new compounds with varied biological profiles by manipulating the stereochemistry and spatial orientation of substituents . This flexibility is essential for developing drugs with specific target selectivity.
Carbonic Anhydrase Inhibition
Compounds derived from pyrrolidine-2,5-dione, such as those related to the compound , have shown inhibitory activity on carbonic anhydrase isoenzymes. These enzymes are involved in several diseases, such as retinal disorders, making these compounds valuable for therapeutic interventions .
Steric Factors in Biological Activity
The structure-activity relationship (SAR) studies of compounds with the pyrrolidine ring indicate that steric factors significantly influence biological activity. The different stereoisomers and spatial orientation of substituents can lead to diverse biological profiles, which is essential for the development of enantioselective drugs .
Spirocyclic Compound Synthesis
Spirocyclic compounds, which can be derived from pyrrolidine-based scaffolds, have received attention in medicinal chemistry due to their promising biological activity. The rigidity of spirocyclic compounds decreases the conformational entropy penalty during the interaction with molecular targets, enhancing the potential bioactivity of these compounds .
Anti-fibrosis Activity
Novel compounds synthesized from pyridinyl acetamide derivatives have displayed better anti-fibrosis activity than some existing treatments. This suggests the potential application of the compound for developing new anti-fibrotic therapies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13(22)20-17-9-8-14(12-19-17)24-16-7-3-2-6-15(16)18(23)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOYRBYIMNSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)


![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)


![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)
![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)